N~1~-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE -

N~1~-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

Catalog Number: EVT-4875412
CAS Number:
Molecular Formula: C16H15ClF3N3O
Molecular Weight: 357.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} Acetamide (OSU-03012)

Compound Description: OSU-03012 is a celecoxib derivative that acts as a direct inhibitor of p21-activated kinase (PAK) []. It demonstrates anticancer activity by inhibiting cell proliferation and migration, particularly in thyroid and breast cancer cell lines [, ]. OSU-03012 achieves this by inhibiting PAK phosphorylation and competing with ATP binding in the kinase's ATP binding motif []. This compound also inhibits the oncogenic transcription factor Y-box binding protein-1 (YB-1), leading to reduced epidermal growth factor receptor (EGFR) expression and subsequent growth inhibition in basal-like breast cancer cells [].

4-[5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC236)

Compound Description: SC236 is a COX-2 selective inhibitor that exhibits the ability to overcome multidrug resistance (MDR) in cancer cells []. It enhances the cytotoxic effects of doxorubicin in human esophageal squamous cell carcinoma cells []. This effect is attributed to its function as a noncompetitive inhibitor of P-glycoprotein (P-gp), a protein responsible for MDR by pumping drugs out of cells [].

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

Compound Description: This compound belongs to the teraryl oxazolidinone class and demonstrates potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) []. It exhibits a favorable safety profile with low toxicity and hERG K(+) channel inhibition []. Notably, this compound's phosphate form displays high water solubility, making it suitable for in vivo studies and potential clinical development [].

4-[5-(Furan-2-yl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonamide

Compound Description: This compound features a trifluoromethyl-pyrazole core substituted with a furan ring and a benzenesulfonamide group []. Structural analysis reveals significant twists in the molecule, particularly between the pyrazole ring and the furan and benzene rings []. The compound forms supramolecular layers through hydrogen bonding interactions, highlighting its potential for intermolecular interactions [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent and selective VEGFR-2 inhibitor specifically designed for topical ocular delivery []. It demonstrates efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration []. Acrizanib exhibits an acceptable rabbit ocular pharmacokinetic (PK) profile and multiple formulation options, making it a promising candidate for the treatment of neovascular age-related macular degeneration [].

Properties

Product Name

N~1~-(4-CHLOROBENZYL)-2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ACETAMIDE

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

Molecular Formula

C16H15ClF3N3O

Molecular Weight

357.76 g/mol

InChI

InChI=1S/C16H15ClF3N3O/c17-12-5-1-10(2-6-12)8-21-15(24)9-23-13(11-3-4-11)7-14(22-23)16(18,19)20/h1-2,5-7,11H,3-4,8-9H2,(H,21,24)

InChI Key

BBCAANDJTPKTNP-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.